5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one
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Overview
Description
5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an iodomethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one typically involves the iodination of a suitable precursor. One common method is the iodination of 4,4-dimethylpyrrolidin-2-one using molecular iodine or an iodine-based reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted pyrrolidinone.
Scientific Research Applications
5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, its mechanism would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4,4-Dimethylpyrrolidin-2-one: Lacks the iodomethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-4,4-dimethylpyrrolidin-2-one: Similar structure but with a bromine atom, which may exhibit different reactivity and selectivity in chemical reactions.
Uniqueness: 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
5-(iodomethyl)-4,4-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZSEJOSSQVXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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